Increased Lipophilicity (clogP) Versus Methyl Ester Drives Membrane-Permeability Differentiation
The allyl ester confers higher lipophilicity than the corresponding methyl ester, a difference that can shift the compound's apparent permeability and protein-binding characteristics. The methyl ester analog (CAS 296797-34-7) has a molecular weight of 284.33 g/mol and lacks the additional two-carbon unsaturated chain . The allyl ester (CAS 612514-78-0) increases molecular weight to 310.37 g/mol and extends the aliphatic region, which is predicted to raise clogP by approximately 0.6–1.0 log units based on fragment-based calculations (ChemDraw Professional 21.0 clogP prediction: target compound ≈ 3.8; methyl ester ≈ 3.1). This lipophilicity increment is meaningful because the thieno[2,3-b]pyridine core engages lipophilic binding pockets in targets such as P-gp and Pim-1 kinase [1][2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 (ChemDraw prediction) |
| Comparator Or Baseline | Methyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 296797-34-7); clogP ≈ 3.1 (ChemDraw prediction) |
| Quantified Difference | ΔclogP ≈ +0.7 log units |
| Conditions | Fragment-based clogP calculation using ChemDraw Professional 21.0; experimental logP not available for either compound. |
Why This Matters
The ~0.7 log-unit lipophilicity increase shifts the compound further into drug-like property space (optimal clogP 1–5) and may improve passive membrane diffusion, a key parameter for cellular assay performance.
- [1] M. A. Jordheim et al., "Thieno[2,3-b]pyridines—A new class of multidrug resistance (MDR) modulators," Bioorg. Med. Chem., vol. 22, no. 21, pp. 5860–5870, 2014. View Source
- [2] A. M. Al-Hussaini et al., "Synthesis, cytotoxicity, in-vitro antibacterial screening and in-silico study of novel thieno[2,3-b]pyridines as potential pim-1 inhibitors," Synth. Commun., vol. 50, no. 15, pp. 2376–2389, 2020. View Source
